4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-methoxybenzoate
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Overview
Description
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amides, imines, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Key steps may include:
Formation of the amide bond: This can be achieved through the reaction of 2,2-diphenylacetic acid with an appropriate amine, followed by acylation.
Imination: The amide intermediate is then reacted with a suitable aldehyde or ketone to form the imine group.
Esterification: The final step involves the esterification of the imine intermediate with 3-methoxybenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological processes and drug development.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl benzoate
- 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 4-methoxybenzoate
Uniqueness
The uniqueness of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-methoxybenzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H29N3O6 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C32H29N3O6/c1-39-26-15-9-14-25(19-26)32(38)41-27-17-16-22(18-28(27)40-2)20-34-35-29(36)21-33-31(37)30(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-20,30H,21H2,1-2H3,(H,33,37)(H,35,36)/b34-20+ |
InChI Key |
MRBOHERJIGIBIK-QXUDOOCXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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